molecular formula C6H5ClFN3O2 B13902868 4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine

4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine

Cat. No.: B13902868
M. Wt: 205.57 g/mol
InChI Key: WXZABAVOORMCQR-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 3-chloro-4-fluoropyridine to introduce the nitro group, followed by methylation of the amine group. The reaction conditions often include the use of strong acids like nitric acid for nitration and methyl iodide for methylation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process. The use of automated reactors and real-time monitoring can also help in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the chlorine or fluorine atoms .

Scientific Research Applications

4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-fluoro-N-methyl-2-nitro-pyridin-3-amine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with a nitro group and a methylated amine group.

Properties

Molecular Formula

C6H5ClFN3O2

Molecular Weight

205.57 g/mol

IUPAC Name

4-chloro-5-fluoro-N-methyl-2-nitropyridin-3-amine

InChI

InChI=1S/C6H5ClFN3O2/c1-9-5-4(7)3(8)2-10-6(5)11(12)13/h2,9H,1H3

InChI Key

WXZABAVOORMCQR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CN=C1[N+](=O)[O-])F)Cl

Origin of Product

United States

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